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Compound of Interest

Compound Name: 4H-3,1-Benzoxazine

Cat. No.: B15496061

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used
to characterize 4H-3,1-benzoxazine derivatives, a class of heterocyclic compounds with
significant interest in medicinal chemistry and materials science.[1][2] This document details
the principles and experimental protocols for key analytical methods, including Nuclear
Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy,
Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The information is
presented to facilitate the unambiguous identification and structural elucidation of these
important molecules.

General Structure and Synthesis

4H-3,1-benzoxazine derivatives are bicyclic compounds containing a benzene ring fused to an
oxazine ring. The core structure is amenable to a wide range of substitutions, leading to a
diverse library of compounds with varied biological activities.[1][2]

A common synthetic route to 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of
anthranilic acid with an appropriate acid chloride in the presence of a dehydrating agent like
acetic anhydride or a coupling agent.[1][2][3]
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A representative synthesis pathway for 2-substituted-4H-3,1-benzoxazin-4-ones.

Spectroscopic Characterization Workflow

The structural confirmation of newly synthesized 4H-3,1-benzoxazine derivatives relies on a
combination of spectroscopic techniques. A typical workflow ensures comprehensive analysis

of the molecular structure.
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A typical workflow for the spectroscopic characterization of 4H-3,1-benzoxazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4H-3,1-benzoxazine
derivatives, providing detailed information about the carbon-hydrogen framework.[4]

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments. Key characteristic signals for 4H-3,1-benzoxazine derivatives
include:

e Aromatic Protons: Signals in the range of d 6.5-8.5 ppm, with multiplicities depending on the
substitution pattern on the benzene ring.

o CH:z Protons of the Oxazine Ring: For some derivatives, signals for Ar-CHz2-N and O-CH2-N
can be observed. For example, in a 2,3-diphenyl-3,4-dihydro-2H-benzole][4][5]oxazine, the
Ar-CH2-N protons appear as a singlet around 6 4.31 ppm.[5]
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o Substituent Protons: Signals corresponding to the specific substituents on the benzoxazine

core.

3C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the
molecule. Characteristic chemical shifts include:

e Carbonyl Carbon (C=0): A signal in the downfield region, typically around & 160-163 ppm for
4H-3,1-benzoxazin-4-ones.[6]

o Aromatic Carbons: Multiple signals in the range of 4 115-150 ppm.

o Oxazine Ring Carbons: The chemical shifts of the carbons in the oxazine ring are dependent
on the specific derivative. For instance, in some derivatives, the Ar-CH2-N carbon appears
around & 50.1 ppm and the O-CH2z-N carbon at approximately & 79.1 ppm.[5]

Table 1: Representative *H and 3C NMR Data for 4H-3,1-Benzoxazine Derivatives
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'H NMR (9, 13C NMR (9,
Compound Solvent Reference
ppm) ppm)
9.37 (s, 1H), 8.83
163.01, 160.41,
(d, J=8.0 Hz,
150.78, 148.15,
2-(3- 1H), 8.59 (d, J =
o 145.92, 137.33,
Pyridinyl)-4H- 7.8 Hz, 1H), 8.22
] DMSO-ds 133.94, 129.07, [6]
3,1-benzoxazin- (d, J=8.0 Hz,
127.31, 126.66,
4-one 1H), 7.94 (t, J =
124.65, 122.88,
7.6 Hz, 1H), 7.73
115.13
(m, 3H)
6.55 (dd, J = 3.5,
1.7 Hz, 1H), 7.30
(d, J=3.5Hz, 112.60, 116.94,
2-(Furan-2- 1H), 7.41 - 7.46 117.24, 127.18,
yl)-4H-3,1- (m, 1H), 7.64 (d, 128.30, 128.79,

_ CDCls [6]
benzoxazin-4- J=9.0 Hz, 2H), 136.83, 144.43,
one 7.72-7.78 (m, 146.70, 147.10,

1H), 8.14 (dd, J 149.80, 158.62
=7.9, 1.2 Hz,
1H)
31.0 (-CHs), 41.8
(Ar-C-CHs), 50.1
1.56 (s, 6H, -
(Ar-CH2-N), 79.1
. . CHs), 4.57 (s,
A bis-oxazine (O-CH2-N),
_ 4H, Ar-CH2-N),
benzoxazine CDCIs 116.4, 118.0, [5]
5.32 (s, 4H, O-
(BA-a) 120.1,121.2,
CHz-N), 6.68-
124.7,126.4,
7.26 (16H, Ar-H)
129.2,143.2,
148.5, 152.2

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The

characteristic vibrational frequencies provide evidence for the formation of the benzoxazine

ring and the presence of various substituents.
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Table 2: Characteristic FTIR Absorption Bands for 4H-3,1-Benzoxazine Derivatives

. ] ) Wavenumber
Functional Group Vibrational Mode ( ) Reference
cm-
C=0 (lactone) Stretching 1713 -1771 [7]
Aromatic C=C Skeletal Vibration ~1600 [5]
Trisubstituted
~1495 [5]
Benzene
C-O-C (antisymmetric)  Stretching ~1231 [5]
Oxazine Ring O-C2 Vibration ~950 [5]
Ar-H Out-of-plane Bending ~761 [5]
C-N-C Stretching ~944 [8]
C-H (in -CHz-) Stretching 1486 - 1489 [8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds
and can provide information about their fragmentation patterns, further confirming the structure.
Electrospray ionization (ESI) is a commonly used technique for these derivatives. The
molecular ion peak ([M+H]") is typically observed, confirming the molecular formula.[6]

Table 3: Mass Spectrometry Data for Selected 4H-3,1-Benzoxazine Derivatives
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Molecular Calculated m/z Found m/z
Compound Reference
Formula ([M+H]*) (IM+H]?)
2-(3-
Pyridinyl)-4H-
_ C13HsN202 225.23 225.09 [6]
3,1-benzoxazin-
4-one
2-(Furan-2-
yl)-4H-3,1-
C12H7NOs3 214.20 214.05 [6]

benzoxazin-4-

one

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
The absorption spectra of 4H-3,1-benzoxazine derivatives typically show absorption bands
corresponding to Tt — Tt* transitions of the aromatic system. For example, a benzoxazine
derivative in THF solution showed two absorption peaks at 290 nm and 355 nm.[9] The position
and intensity of these bands can be influenced by the nature and position of substituents on the
benzoxazine core.

Experimental Protocols
General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-
ones

» Acylation of Anthranilic Acid: To a solution of anthranilic acid in a suitable solvent (e.g.,
pyridine, chloroform with triethylamine), the corresponding acid chloride is added dropwise at
a controlled temperature (often 0 °C).[2][7] The reaction mixture is stirred for a specified
period to allow for the formation of the N-acyl anthranilic acid intermediate.

o Cyclization: Acetic anhydride is added to the reaction mixture, and it is refluxed for several
hours to effect cyclization through dehydration.[1][3]

o Work-up and Purification: The reaction mixture is cooled and poured into ice water to
precipitate the crude product. The solid is filtered, washed with water and a suitable solvent
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(e.g., sodium bicarbonate solution), and then dried.[7] Purification is typically achieved by
recrystallization from an appropriate solvent (e.g., ethanol, hexane).[5][6]

Spectroscopic Analysis

 NMR Spectroscopy: *H and 3C NMR spectra are recorded on a spectrometer (e.g., 500 or
600 MHz) using a deuterated solvent such as CDCls or DMSO-de.[5][6][7] Chemical shifts
are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

e FTIR Spectroscopy: FTIR spectra are typically recorded on a spectrophotometer using KBr
pellets or as a thin film.

e Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass
spectrometer.

o UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using
a suitable solvent (e.g., THF, ethanol) at a specific concentration.[9]

This guide provides a foundational understanding of the key spectroscopic methods for the
characterization of 4H-3,1-benzoxazine derivatives. For more detailed information on specific
derivatives, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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